2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Attachment of the 2,4-dimethylphenyl group: This can be done via Friedel-Crafts alkylation or acylation.
Addition of the 4-nitrobenzoyl group: This step might involve acylation reactions using 4-nitrobenzoyl chloride.
Formation of the carboxamide group: This can be achieved through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenyl groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Oxidized derivatives of the amino or phenyl groups.
Reduction products: Amino derivatives from the reduction of the nitro group.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal chemistry: As a lead compound for the development of new drugs.
Biological research: Studying its effects on biological systems.
Industrial applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide: can be compared with other indolizine derivatives.
Unique features: The presence of the 4-nitrobenzoyl group and the specific substitution pattern on the indolizine core.
Highlighting Uniqueness
Structural uniqueness: The combination of functional groups and their positions.
Biological activity: Potential differences in biological activity compared to other indolizine derivatives.
Properties
IUPAC Name |
2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-14-6-11-18(15(2)13-14)26-24(30)20-19-5-3-4-12-27(19)22(21(20)25)23(29)16-7-9-17(10-8-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTJAERJCUQFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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